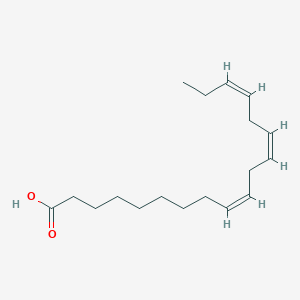

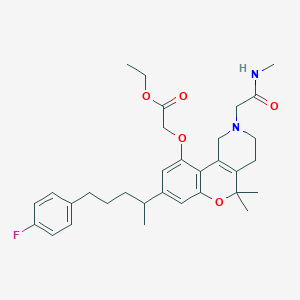

![molecular formula C20H37NOS B140192 (E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide CAS No. 137089-36-2](/img/structure/B140192.png)

(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

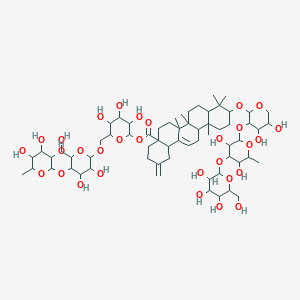

“(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide” is a chemical compound with the molecular formula C20H37NOS and a molecular weight of 339.6 g/mol . This product is intended for research use only.

Molecular Structure Analysis

The molecular structure of “(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide” consists of a dec-2-enamide group attached to a cyclohexylethylsulfanyl group via an amide linkage .科学的研究の応用

Inhibition of Stress-Induced Ulcers

This compound has been found to inhibit stress-induced ulcers with low toxicity. It helps maintain the content of phospholipase A2 and prostaglandin E2 in ulcerated rats induced by water-immersed restrained stress .

Gastric Ulcer Treatment

Oral administration of this compound has shown to inhibit acute gastric ulcerations induced by ethanol, HCl-aspirin, and indomethacin in rats .

Pharmacological Research

The compound is used in pharmacological research due to its effects on experimental ulcers, providing a potential therapeutic avenue for ulcer treatment .

Chemical Synthesis and Procurement

It is available for bulk custom synthesis and procurement for use in chemical research, indicating its utility in various chemical processes .

Safety and Hazards

特性

IUPAC Name |

(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37NOS/c1-2-3-4-5-6-7-11-14-20(22)21-16-18-23-17-15-19-12-9-8-10-13-19/h11,14,19H,2-10,12-13,15-18H2,1H3,(H,21,22)/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBASXFRSUKLSST-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC(=O)NCCSCCC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/C(=O)NCCSCCC1CCCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[2-(2-cyclohexylethylsulfanyl)ethyl]dec-2-enamide | |

CAS RN |

137089-36-2 |

Source

|

| Record name | 2-(2-Decenoylamino)ethyl-2-(cyclohexylethyl)sulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137089362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Q & A

Q1: What is the proposed mechanism of action for 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide's anti-ulcerogenic effects?

A1: While the exact mechanism is not fully elucidated, research suggests this compound acts through a dual action: bolstering gastric defensive factors and reducing aggressive factors. [, ] It maintains high molecular weight glycoprotein levels and promotes hexosamine synthesis, both of which are compromised by stress-induced ulcers. [] Furthermore, it reduces lipid peroxide levels in the gastric mucosa, which are elevated during stress. []

Q2: How does 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide influence prostaglandin levels in the gastric mucosa?

A2: This compound has been shown to protect and enhance prostaglandin synthesis in the gastric mucosa. It maintains levels of prostaglandin E2 (PGE2) and PGI2, particularly during the early stages of stress-induced ulcer formation, and further accelerates prostaglandin synthesis in the later phases. []

Q3: What is the significance of the sulfide moiety in 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide's anti-ulcerogenic activity?

A3: Studies have demonstrated that the sulfide group is crucial for the compound's potency. Replacing it with a methylene or oxygen significantly reduces its anti-ulcerogenic effect in stress-induced ulcer models in rats. []

Q4: Does the configuration of the double bond in the decenoyl chain affect the compound's activity?

A4: Yes, compounds with the E-configuration exhibit significantly stronger anti-ulcerogenic activity compared to their corresponding Z-isomers. [] While the position of the double bond within the decenoyl chain doesn't appear to correlate directly with activity, saturation of the double bond tends to decrease the overall anti-ulcerogenic effect. []

Q5: How does 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide compare to other anti-ulcer drugs like plaunotol?

A5: While both compounds exhibit anti-ulcerogenic effects, 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide demonstrates superior potency in various models, including HCl/aspirin, indomethacin, and stress-induced ulcers. [] Specifically, it demonstrates comparable efficacy to plaunotol in ethanol-induced ulcers but outperforms it in other ulcer models. []

Q6: Does 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide impact gastric acid secretion?

A6: Yes, oral administration of 2-(E-2-decenoylamino)ethyl 2-(cyclohexylethyl) sulfide at a dose of 100 mg/kg has been shown to decrease gastric acid secretion in pylorus-ligated rats. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

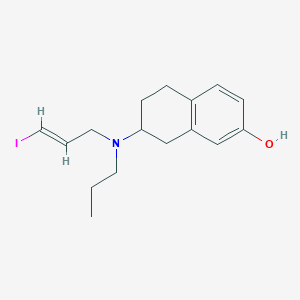

![7-Methoxy-3-methyl-6-[2-(quinolin-2-yl)ethoxy]quinazolin-4(3H)-one](/img/structure/B140126.png)

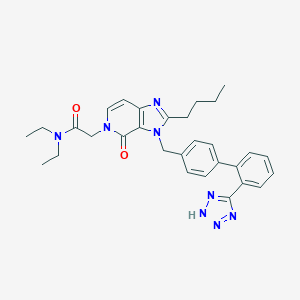

![7-methyl-5-nitrobenzo[d]thiazol-2(3H)-one](/img/structure/B140135.png)

![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)